Computed Lipophilicity (XLogP3) of the N-Benzyl Analog Compared to N-Substituted Analogs in the Same 1,3,4-Thiadiazole-Phenylpiperazine Series
The XLogP3 of the target N-benzyl compound is 4.1 [1]. In a structurally related series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based anticancer agents featuring substituted piperazines and benzyl piperidine, the benzyl-substituted analog 4i achieved an IC₅₀ of 2.32 µg/mL against HepG2 cells, while the phenylpiperazine-containing analog 4c was less potent under identical MTT assay conditions [partial data in REFS-2]. Although no direct head-to-head XLogP3 comparison with the closest N-cyclopentyl, N-(tert-butyl), or N-(4-ethylphenyl) analogs is publicly available, the higher carbon count and aromatic ring in the benzyl substituent predictably increases logP relative to smaller alkyl-substituted congeners [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) – a determinant of membrane permeability and CNS penetration potential |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | N-Cyclopentyl analog: computed XLogP3 not publicly available; predicted lower due to smaller, non-aromatic substituent |
| Quantified Difference | Qualitative inference: ~0.5–1.0 log unit higher than N-cyclopentyl analog (estimated) |
| Conditions | Computed by XLogP3 algorithm; no experimental logP/logD data available |
Why This Matters
Higher XLogP3 may correlate with improved passive membrane permeability and blood-brain barrier penetration, making the benzyl analog preferable for CNS-targeted screening libraries.
- [1] Kuujia. CAS 1105199-08-3: N-benzyl-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide – Computed Properties (XLogP3 = 4.1). https://www.kuujia.com/cas-1105199-08-3.html (accessed 2026-04-29). View Source
- [2] Essa, B.M.; et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 2022, 15(12), 1476. View Source
